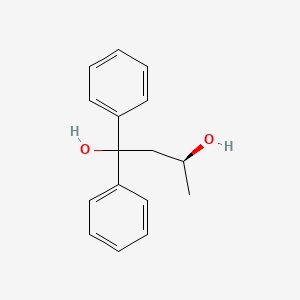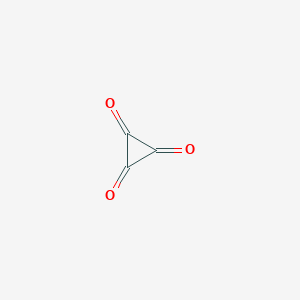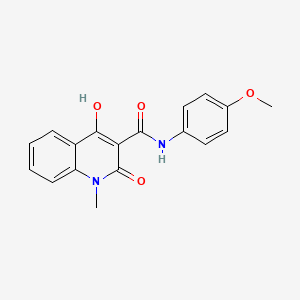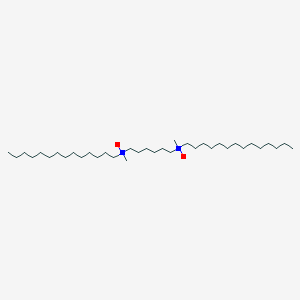
N,N'-dimethyl-N,N'-di(tetradecyl)hexane-1,6-diamine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its long alkyl chains and the presence of both amine and oxide functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide typically involves the reaction of N,N’-dimethylhexane-1,6-diamine with tetradecyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then oxidized using an oxidizing agent like hydrogen peroxide to form the desired diamine oxide.
Industrial Production Methods
In an industrial setting, the production of N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is common to remove any impurities and obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to its corresponding amine form.
Substitution: The long alkyl chains can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases such as sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction will revert the compound to its amine form.
Applications De Recherche Scientifique
N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of surfactants, detergents, and other industrial products.
Mécanisme D'action
The mechanism of action of N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide involves its interaction with molecular targets through its amine and oxide functional groups. These interactions can lead to various biological and chemical effects, depending on the specific application. The long alkyl chains also play a role in its mechanism of action by affecting its solubility and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-dimethylhexane-1,6-diamine: A precursor in the synthesis of N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide.
N,N,N’,N’-tetramethyl-1,6-hexanediamine: Another related compound with similar structural features but different functional groups.
N,N’-dimethyl-N,N’-di(methacryloxy ethyl)-1,6-hexanediamine: A monomer used in dental resins and other applications.
Uniqueness
N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide is unique due to its long alkyl chains and the presence of both amine and oxide functional groups. These features give it distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.
Propriétés
Numéro CAS |
71182-06-4 |
|---|---|
Formule moléculaire |
C36H76N2O2 |
Poids moléculaire |
569.0 g/mol |
Nom IUPAC |
N,N'-dimethyl-N,N'-di(tetradecyl)hexane-1,6-diamine oxide |
InChI |
InChI=1S/C36H76N2O2/c1-5-7-9-11-13-15-17-19-21-23-25-29-33-37(3,39)35-31-27-28-32-36-38(4,40)34-30-26-24-22-20-18-16-14-12-10-8-6-2/h5-36H2,1-4H3 |
Clé InChI |
KSQCFONMVAHXRK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC[N+](C)(CCCCCC[N+](C)(CCCCCCCCCCCCCC)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



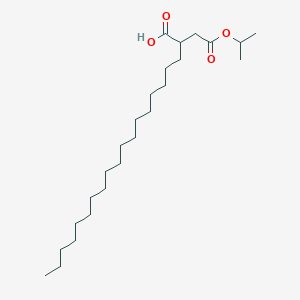

![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)


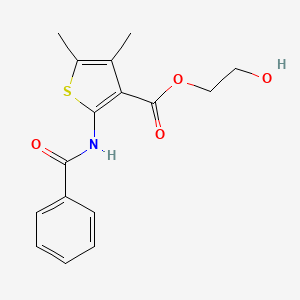
![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
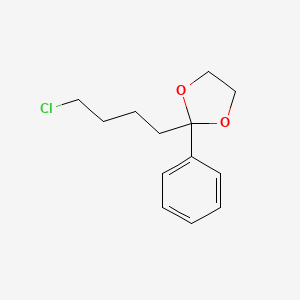
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)
